molecular formula C9H10N2O3 B8790070 2-Nitro-4-(oxetan-3-YL)aniline

2-Nitro-4-(oxetan-3-YL)aniline

Cat. No.: B8790070
M. Wt: 194.19 g/mol
InChI Key: IVJIRBLBPLKPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(oxetan-3-yl)aniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the 2-position and an oxetane ring at the 4-position of the benzene ring. The oxetane moiety introduces steric bulk and polarity, while the nitro group confers strong electron-withdrawing effects. This combination makes the compound structurally distinct from simple nitroanilines (e.g., 2-, 3-, or 4-nitroaniline) and other aryl amines with ether or alkyl substituents. Potential applications may include pharmaceutical intermediates or materials science, where the oxetane’s ring strain and hydrogen-bonding capacity could modulate reactivity or solubility .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-nitro-4-(oxetan-3-yl)aniline

InChI

InChI=1S/C9H10N2O3/c10-8-2-1-6(7-4-14-5-7)3-9(8)11(12)13/h1-3,7H,4-5,10H2

InChI Key

IVJIRBLBPLKPNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

  • 2-Nitroaniline : The nitro group at the 2-position creates strong intramolecular hydrogen bonding with the amine, reducing basicity compared to para-substituted analogs. This positioning also limits resonance stabilization .
  • 4-Nitroaniline: The para-nitro group allows full resonance stabilization, increasing acidity (pKa ~1.0) and reducing solubility in non-polar solvents .
  • 4-(Oxetan-3-yloxy)aniline : The oxetane-O-linkage enhances polarity and hydrogen-bonding capacity compared to direct C-linked oxetanes (as in 2-Nitro-4-(oxetan-3-yl)aniline) .

Impact of Oxetane vs. Other Substituents :

  • Electronic Effects : The electron-donating oxetane ring may partially counteract the nitro group’s electron withdrawal, altering reactivity in coupling or reduction reactions compared to 2-nitroaniline .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR ν(C≡N) (cm⁻¹) $^1$H-NMR Key Shifts (δ, ppm)
This compound* ~195.16 Not reported ~1520 (NO₂) Oxetane H: 4.5–5.0; NH₂: ~5.5
4-(Oxetan-3-yloxy)aniline 165.19 Not reported N/A Oxetane H: 4.6–4.8; NH₂: ~5.2
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) 357.38 288 2214 (C≡N) CH₃: 2.30; NH: 10.13
4-Nitroaniline 138.12 147–149 1520 (NO₂) NH₂: ~6.5 (broad)

Toxicity and Handling

  • 2-Nitroaniline : Classified as toxic (LD₅₀ ~500 mg/kg in rats), with exposure linked to methemoglobinemia .
  • 4-Nitroaniline : Similar toxicity profile but higher solubility increases dermal absorption risk .
  • This compound: Expected to exhibit lower volatility than 2-nitroaniline due to higher molecular weight, but the oxetane may introduce novel metabolic pathways requiring further study.

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